Macbecin II

説明

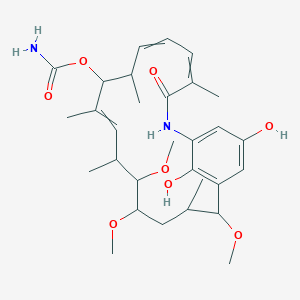

Structure

2D Structure

特性

IUPAC Name |

(20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl) carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSFCSOFEPJFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)C)OC(=O)N)C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Structural Elucidation of Macbecin Ii

Producing Organism and Fermentation Processes

The biosynthesis of Macbecin II is intrinsically linked to the metabolic capabilities of a specific actinomycete strain and the controlled conditions of its fermentation.

Nocardia sp. No. C-14919 (N-2001) as the Biosynthetic Source

This compound, along with its counterpart Macbecin I, is a secondary metabolite produced by the bacterium Nocardia sp. No. C-14919. nih.gov This strain serves as the natural biological factory for the synthesis of these complex macrocyclic lactams. The production of this compound is achieved through carefully controlled fermentation processes. A typical fermentation protocol involves the cultivation of Nocardia sp. No. C-14919 in a specific medium under controlled temperature and aeration. For instance, a seed culture can be prepared by growing the organism in a medium containing glucose, glycerol, yeast extract, and peptone. tandfonline.com This is then transferred to a fermentation medium composed of mannitol, yeast extract, and various mineral salts. The fermentation is generally carried out at 28°C for an extended period, often exceeding 100 hours, to allow for the accumulation of this compound in the culture broth. tandfonline.com

Precursor Incorporation Studies in this compound Biosynthesis

The elucidation of the biosynthetic pathway of this compound has been largely achieved through precursor incorporation studies, which involve the use of isotopically labeled compounds to trace the origin of each atom within the final molecular structure.

Isotopic Labeling Investigations (e.g., ¹³C- and ¹⁴C-labeled compounds)

The biosynthesis of Macbecin has been extensively studied through the incorporation of both ¹⁴C- and ¹³C-labeled compounds into the antibiotic molecule, followed by analysis of the resulting labeled Macbecin. tandfonline.com In these experiments, ¹⁴C-labeled precursors are typically fed into the fermentation medium, and the radioactivity of the isolated Macbecin is measured to determine the extent of incorporation. For more detailed structural information, ¹³C-labeled precursors are utilized, and the resulting ¹³C-enriched Macbecin is analyzed by ¹³C-NMR spectroscopy. tandfonline.com This powerful technique allows for the precise identification of the carbon atoms in the this compound structure that are derived from the labeled precursor.

Elucidation of Polyketide and Non-Polyketide Derived Units

Through these isotopic labeling studies, it has been determined that the carbon skeleton of this compound is constructed from a combination of polyketide and non-polyketide derived units. The main carbon framework is assembled via a polyketide pathway, a common route for the biosynthesis of complex natural products in microorganisms. This is evidenced by the incorporation of acetate (B1210297) and propionate (B1217596) units. In addition to the polyketide backbone, other precursors contribute to the final structure, including amino acid-derived moieties.

Role of Specific Biosynthetic Precursors (e.g., Propionate, Acetate, Methionine, Citrulline, L-Tyrosine)

Detailed analysis of the incorporation of specific ¹³C-labeled precursors has provided a clear picture of the building blocks of the this compound molecule. tandfonline.com The results of these studies are summarized in the following table:

| Precursor | Incorporated into |

| [1-¹³C]Propionate | Enriched five carbon atoms: C-7, C-11, C-13, C-15, and C-19. |

| [3-¹³C]Propionate | Enriched five methyl carbon atoms at C-8, C-12, C-14, C-16, and C-20. |

| [1-¹³C]Acetate | Incorporated into one acetate unit. |

| [methyl-¹³C]Methionine | The source of the three methoxyl carbon atoms. |

| L-[carbamoyl-¹⁴C]Citrulline | The carbamoyl (B1232498) moiety on C-13 of Macbecin is derived from the carbamoyl group of citrulline. tandfonline.com |

Proposed Biosynthetic Assembly of the this compound Carbon Skeleton

The biosynthesis of the macbecin carbon skeleton has been investigated through feeding experiments with isotopically labeled precursors in the producing organism, Nocardia sp. No. C-14919. These studies, primarily focused on the closely related Macbecin I, have revealed a polyketide-based assembly pathway. The ansa chain is constructed from acetate and propionate units, while the aromatic core originates from the shikimic acid pathway.

Research indicates that the carbon framework is derived from five propionate units, one acetate unit, and a C7N unit (3-amino-5-hydroxybenzoic acid). The three methoxyl carbons are supplied by S-adenosyl methionine, and the carbamoyl group is derived from citrulline. The incorporation of ¹³C-labeled precursors has allowed for the assignment of specific carbon atoms to their biosynthetic origins, as detailed in the table below.

Table 1: Biosynthetic Origin of the Macbecin Carbon Skeleton

| Carbon Atom(s) | Precursor Unit |

|---|---|

| C-7, C-11, C-13, C-15, C-19 | [1-¹³C] Propionate |

| C-8, C-12, C-14, C-16, C-20 (Methyls) | [3-¹³C] Propionate |

| C-10 | [2-¹³C] Acetate |

| Methoxyl Carbons (at C-17, C-18, C-21) | L-[methyl-¹³C] Methionine |

Advanced Structural Characterization of this compound

The definitive structure of this compound was established through a combination of chemical degradation, spectroscopic analysis, and X-ray crystallography of a key derivative. This compound is confirmed to be the hydroquinone (B1673460) analog of Macbecin I, which possesses a benzoquinone core. nih.govcapes.gov.br

Early structural elucidation efforts relied on chemical degradation to understand the core components of the molecule. Alkaline methanolysis of Macbecin I (the oxidized form of this compound) yielded a 2-aminobenzoquinone derivative, a key finding that provided evidence for the ansa-bridged structure. capes.gov.br Furthermore, acid hydrolysis resulted in decarbamoyl products, which helped to pinpoint the location of the carbamoyloxy group at an allylic position on the ansa chain. capes.gov.br These degradation studies were crucial in piecing together the connectivity of the macrocycle. capes.gov.br

The absolute stereochemistry of this compound was unequivocally determined by single-crystal X-ray analysis. capes.gov.br Researchers prepared a bromoacetyl derivative of Macbecin I, and the resulting crystal structure not only confirmed the proposed constitution and connectivity but also established the precise three-dimensional arrangement of all stereogenic centers. capes.gov.br Because this compound is the direct reduction product of Macbecin I, this crystallographic analysis also defined the absolute stereochemistry for this compound. capes.gov.br

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), were instrumental in finalizing the structure. ¹H and ¹³C NMR spectra, combined with extensive spin decoupling studies, allowed for the detailed assignment of the protons and carbons along the ansa chain and the aromatic core. capes.gov.br These analyses clarified the partial structures of the molecule and confirmed the relative positions of methyl, hydroxyl, and methoxyl groups. The oxidation-reduction relationship between Macbecin I and this compound was readily confirmed by UV spectroscopy, which showed the characteristic spectral shifts associated with the benzoquinone and hydroquinone chromophores. capes.gov.br

Chemical Synthesis Approaches to this compound and Analogs

The complex, stereochemically rich structure of the macbecins has made them a challenging target for total synthesis. The strategies developed are noted for their ingenuity in controlling stereochemistry and constructing the macrocyclic system. As this compound can be formed by the reduction of Macbecin I, synthetic efforts have primarily focused on the latter.

Several research groups have reported successful total and formal syntheses of the Macbecin scaffold. A key challenge is the stereocontrolled construction of the ansa chain, which contains multiple contiguous chiral centers.

Key strategies include:

Asymmetric Aldol (B89426) and Crotylation Reactions: The Evans and Panek groups utilized asymmetric aldol condensations and chiral crotylsilane-based bond construction methodologies to set key stereocenters along the aliphatic chain with high diastereoselectivity. acs.orgacs.org

Convergent Coupling: Syntheses often employ a convergent approach, where the ansa chain and the aromatic core are synthesized separately and then coupled. For example, one strategy involved coupling a chiral epoxide fragment with a higher-order cyanocuprate derived from a vinyl iodide piece. rsc.org

Macrocyclization: The final macrocycle is typically closed via macrolactamization. This crucial ring-forming step has been achieved by activating the carboxylic acid of the seco-acid precursor and promoting intramolecular amide bond formation. rsc.org

Formal Synthesis: A formal synthesis was achieved by Martin et al., who synthesized a key advanced intermediate that had previously been converted to Macbecin I by another research group, thus completing the synthetic sequence in a formal sense. acs.orgresearchgate.net

These synthetic campaigns not only provided access to the natural product but also enabled the synthesis of analogs for further biological study.

Table 2: Summary of Selected Synthetic Strategies for the Macbecin Scaffold

| Synthetic Approach | Key Reactions | Research Group |

|---|---|---|

| Total Asymmetric Synthesis | Asymmetric aldol condensations, Sharpless epoxidation, macrocyclization with bis(2-oxo-3-oxazolidinyl)phosphinic chloride. | Baker et al. rsc.org |

| Total Asymmetric Synthesis | Asymmetric crotylation, alkoxy-directed hydroboration, macrolactonization. | Panek et al. acs.orgacs.org |

| Total Asymmetric Synthesis | Chiral auxiliary-based aldol reactions, stereocontrolled reductions, convergent fragment coupling. | Evans et al. acs.org |

Synthetic Methodologies for Benzenoid Ansamycin (B12435341) Derivatives

The total synthesis of benzenoid ansamycins like this compound and its analogues is a complex undertaking that has driven the development of sophisticated and stereocontrolled synthetic strategies. These methodologies address the key challenges of constructing the stereochemically rich ansa chain, forming the macrocycle, and performing final functional group manipulations.

Key strategic areas in the synthesis of these molecules include:

Ansa Chain Construction : The aliphatic ansa chain, with its multiple contiguous stereocenters, requires precise stereocontrol. Enantioselective aldol condensations are frequently used to set the required absolute stereochemistries at various positions. rsc.org For installing specific hydroxyl groups, methods like the Sharpless epoxidation of allylic alcohols and asymmetric hydroxylation of enolates have proven effective. rsc.org The Duthaler-Hafner acetate aldol reaction is another powerful tool for introducing specific stereocenters within the chain. uni-hannover.de

Carbon-Carbon Bond Formation : The assembly of the ansa chain often involves the coupling of smaller, stereochemically defined fragments. The reaction of higher-order cyanocuprates with chiral epoxides is a convergent strategy used to link significant portions of the molecule. rsc.orgrsc.org Other methods, such as the Wittig reaction and Suzuki-Miyaura cross-coupling, are employed to construct conjugated triene systems found in some ansamycins. researchgate.net

Macrocyclization : Forming the large lactam ring is a critical and often low-yielding step. The most common approach is macrolactamization, where an amide bond is formed between the terminal amine and carboxylic acid of the seco-acid precursor. This transformation has been successfully achieved using various coupling reagents, including 2-mesitylenesulphonyl chloride and bis(2-oxo-3-oxazolidinyl)phosphinic chloride. rsc.org In other contexts, ring-closing metathesis (RCM) has been utilized as a powerful method for forming macrocycles or key cyclic portions of the ansa chain. uni-hannover.dedigitellinc.com

Post-Cyclization Modifications : After the macrocycle is formed, final functionalization is often required. This can include the installation of a carbamate (B1207046) group, which has been accomplished using reagents like sodium cyanate (B1221674) and trifluoroacetic acid. rsc.org The final step in many syntheses is the adjustment of the oxidation state of the aromatic core, such as the oxidation of a hydroquinone to a benzoquinone using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) to yield compounds like Macbecin I. rsc.org

| Reaction Type | Example Reagents/Method | Purpose in Synthesis |

|---|---|---|

| Enantioselective Aldol Condensation | Chiral auxiliaries or catalysts | Sets C-C bonds with specific stereochemistry in the ansa chain. rsc.org |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, diethyl tartrate, t-BuOOH | Creates chiral epoxides from allylic alcohols for further functionalization. rsc.org |

| Macrolactamization | 2-Mesitylenesulphonyl chloride; BOP-Cl | Closes the macrocyclic lactam ring. rsc.org |

| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Forms C=C bonds to create large rings or parts of the ansa chain. uni-hannover.dedigitellinc.com |

| Organocuprate Addition | Higher-order cyanocuprates | Couples key fragments of the ansa chain via epoxide opening. rsc.org |

| Oxidation | Cerium(IV) ammonium nitrate (CAN) | Converts the hydroquinone core to the final benzoquinone form (e.g., for Macbecin I). rsc.org |

Molecular and Cellular Mechanisms of Action of Macbecin Ii

Heat Shock Protein 90 (Hsp90) Inhibition as a Primary Mechanism

Macbecin II's primary mode of action is the inhibition of Hsp90, a ubiquitous and essential molecular chaperone responsible for the proper folding, stabilization, and activation of a vast array of cellular proteins, known as client proteins. Many of these client proteins are critical for cell growth, survival, and oncogenic transformation.

This compound functions by binding to the N-terminal ATP-binding pocket of Hsp90. This interaction is crucial as Hsp90's chaperoning activity is ATP-dependent. By occupying this site, this compound competitively inhibits ATP binding, thereby blocking the Hsp90 ATPase cycle and its associated conformational changes necessary for client protein maturation. Structural studies have elucidated the binding of Macbecin to the N-terminal domain of Hsp90, revealing specific interactions within this pocket that are distinct from those of other Hsp90 inhibitors like geldanamycin (B1684428), while maintaining high affinity and potency nih.govacs.orgpdbj.orgresearchgate.netresearchgate.net. This compound exhibits a potent inhibition of Hsp90 ATPase activity with an IC50 of 2 µM and binds to Hsp90 with a dissociation constant (Kd) of 0.24 µM nih.govacs.orgpdbj.orgacs.orgmedchemexpress.com.

Table 1: this compound Hsp90 Inhibition Parameters

| Parameter | Value | Reference(s) |

| Hsp90 ATPase Inhibition (IC50) | 2 µM | nih.govacs.orgpdbj.orgacs.orgmedchemexpress.comijper.orgnih.gov |

| Hsp90 Binding Affinity (Kd) | 0.24 µM | nih.govacs.orgpdbj.orgacs.orgmedchemexpress.com |

The inhibition of Hsp90's ATP-binding site by this compound fundamentally disrupts its ability to perform its chaperoning functions. This leads to the destabilization of Hsp90's client proteins, which are often in a metastable state and rely on Hsp90 for proper folding and stability. Without the chaperone's support, these client proteins become misfolded, ubiquitinated, and targeted for degradation by the proteasomal machinery nih.govacs.orgacs.orgnih.govacs.orgaacrjournals.org. This disruption of protein homeostasis is a hallmark of Hsp90 inhibitor activity.

The destabilization of client proteins due to Hsp90 inhibition by this compound triggers their subsequent degradation via the ubiquitin-proteasome system. This process is critical for the compound's anticancer effects, as it leads to the depletion of proteins essential for cancer cell survival and proliferation.

This compound has been shown to induce the degradation of several key oncogenic client proteins, including ErbB2 (also known as HER2) and cRaf1. These proteins are frequently overexpressed or mutated in various cancers and play pivotal roles in cell signaling pathways that drive tumor growth and survival. For instance, in prostate cancer cell line DU145, Macbecin I treatment led to the dose-dependent degradation of ErbB2 and cRaf1 acs.orgcaymanchem.com. Other Hsp90 client proteins affected by such inhibitors include various kinases (e.g., EGFR, CDK4), transcription factors (e.g., p53, HIF-1α), steroid hormone receptors, and cell cycle regulators, highlighting the broad impact of Hsp90 inhibition on cellular proteostasis mdpi.comiiarjournals.org.

Table 2: this compound Effects on Client Proteins and Immune Modulation

| Target Protein/Process | Effect of this compound | Concentration/Context | Reference(s) |

| ErbB2 | Degradation | 1-10 µM (in DU145 cells) | acs.orgcaymanchem.com |

| cRaf1 | Degradation | 1-10 µM (in DU145 cells) | acs.orgcaymanchem.com |

| Cytocidal Activity | IC50 ~ 0.4 µM | In vitro cancer cell lines | tocris.combiocrick.com |

| MHC-I Expression | Upregulation | 0.1–0.5 µM | embopress.org |

| MHC-I Stabilization | Rescues from lysosomal degradation; independent of Hsp90 inhibition | Low doses | embopress.org |

| Antigen Presentation | Enhanced (MHC-I dependent) | In cancer cells | nih.govresearchgate.netresearchgate.netnih.gov |

| Antigen-Dependent Cell Death | Enhanced | In cancer cells | nih.govresearchgate.netresearchgate.netnih.gov |

The degradation of oncogenic client proteins like ErbB2 and cRaf1 by this compound has profound downstream effects on critical signaling pathways that promote cancer. ErbB2 is a receptor tyrosine kinase vital for cell proliferation and survival, particularly in breast cancer. Its depletion disrupts pathways such as the PI3K/Akt and MAPK cascades aacrjournals.orgiiarjournals.org. Similarly, cRaf1, a key component of the MAPK pathway, is essential for transmitting growth signals. The destabilization of these and other Hsp90 clients simultaneously interrupts multiple oncogenic signaling cascades, thereby inhibiting cancer cell proliferation, survival, and promoting apoptosis acs.orgacs.orgcaymanchem.commdpi.comiiarjournals.orgtocris.combiocrick.com.

Proteasomal Degradation of Hsp90 Client Proteins

Modulation of Immune Response and Antigen Presentation by this compound

Beyond its direct effects on cancer cells via Hsp90 inhibition, this compound also modulates the tumor microenvironment by enhancing immune recognition. This compound has been demonstrated to upregulate the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of cancer cells nih.govresearchgate.netresearchgate.netnih.gov. This upregulation is achieved through a mechanism involving the stabilization of MHC-I protein by preventing its lysosomal degradation, a process that appears to be independent of this compound's Hsp90 inhibitory activity and occurs at significantly lower concentrations embopress.org.

The enhanced presentation of tumor antigens via MHC-I molecules is crucial for T cell-mediated anti-tumor immunity. By increasing MHC-I expression, this compound facilitates the recognition of cancer cells by cytotoxic T lymphocytes, thereby promoting antigen-dependent cancer cell death nih.govresearchgate.netresearchgate.netnih.gov. Furthermore, this compound has shown potential to synergize with and potentiate the efficacy of immunotherapies, such as anti-PD-1 checkpoint blockade, suggesting a role in overcoming immune evasion mechanisms employed by tumors nih.govresearchgate.netresearchgate.netnih.gov. It also upregulates MHC-II expression on breast cancer cells nih.gov.

Compound Name List:

this compound

Macbecin I

Geldanamycin (GA)

Herbimycin A (HB)

ErbB2 (HER2)

cRaf1

HIF-1

PDGFR

ER

CDK4

p53

HSF-1

Akt

BCR-ABL

NPM-ALK

Survivin

Hsp70

Hsp90

Hsp90α

Hsp90β

Grp94

TRAP1

Hsp90N

Src

EGFR

VEGF-A

PI3K

ERK

HIF-1α

MHC-I

MHC-II

IL2-ep13nsEV

Anti-PD-1

Synergistic Interactions with Active Immunotherapy Strategies

Specific Cellular Contexts and Molecular Pathways Targeted by this compound

This compound's therapeutic potential is rooted in its ability to selectively target specific cellular environments and molecular pathways, leading to distinct cellular responses.

Activity in SMAD4-Negative Colon Cancer Cells

Research has identified this compound as a compound with enhanced potency in colon cancer cells that lack the tumor suppressor gene SMAD4. Approximately 30% of colon cancers exhibit mutations or deletions in SMAD4. Through chemogenomic analysis of cancer cell line data, this compound was identified as one of several compounds that preferentially inhibited the growth of SMAD4-negative cell lines. Validation studies confirmed that this compound exhibits increased potency in SMAD4-negative colon cancer cells compared to those with wild-type SMAD4. Furthermore, experimental manipulation, such as silencing SMAD4 using small interfering RNA (siRNA) in SMAD4-expressing cells, further enhanced this compound's potency. These findings suggest that this compound is a promising candidate for further investigation in the treatment of colon cancers characterized by SMAD4 deficiency acs.orgoup.com.

Interactions with Tuberous Sclerosis Complex 2 (TSC2) and mTOR Pathway

This compound's cellular activity is significantly influenced by the Tuberous Sclerosis Complex 2 (TSC2) protein and its downstream effects on the mammalian target of rapamycin (B549165) (mTOR) pathway. Studies have indicated that cells with reduced levels of TSC2 are less susceptible to the effects of this compound. This observation suggests that enhanced cellular growth, potentially driven by the loss of TSC2 function, may help cells overcome the apoptotic effects induced by this compound nih.gov.

The TSC1/TSC2 complex acts as a critical negative regulator of the mTOR pathway, a central controller of cell growth, proliferation, and metabolism. TSC2 possesses GTPase-activating protein (GAP) activity towards the small GTPase Rheb, thereby antagonizing mTOR signaling by promoting Rheb's GTP hydrolysis. Consequently, loss or dysfunction of TSC2 leads to the constitutive activation of mTOR complex 1 (mTORC1) nih.govnih.govresearchgate.netnih.gov.

This compound itself functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer. This compound inhibits Hsp90 ATPase activity with an IC50 of 2 μM and binds with a dissociation constant (Kd) of 0.24 μM nih.govrcsb.orgmedchemexpress.comacs.org. This inhibition of Hsp90 leads to the degradation of key oncogenic client proteins, such as ErbB2 and c-Raf1, contributing to this compound's antitumor and cytocidal activities rcsb.org. The interaction of this compound with Hsp90 is considered a primary mechanism of its action medchemexpress.com.

Effects on Cell Cycle Progression (e.g., G1-G2 Arrest)

This compound is classified as a DNA antimetabolite, with evidence suggesting it induces breaks in double-stranded DNA nih.gov. Such DNA-damaging properties are known to activate cellular checkpoints that regulate cell cycle progression. While direct quantitative data detailing this compound's specific effects on G1 or G2 arrest are not extensively detailed in the provided literature, other Hsp90 inhibitors and DNA-damaging agents are known to induce cell cycle arrest at various phases, including G1 and G2 nih.govoup.comscience.govmdpi.com. The induction of DNA breaks by this compound suggests its potential to trigger these cell cycle checkpoints, leading to arrest and preventing proliferation.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A significant mechanism of this compound's action involves the induction of programmed cell death, primarily apoptosis. As a DNA antimetabolite that causes DNA breaks, this compound can trigger cellular pathways that lead to apoptosis, potentially involving p53-mediated mechanisms nih.gov. Furthermore, the inhibition of Hsp90 by this compound is broadly associated with cell growth inhibition and apoptosis, as it leads to the degradation of essential oncoproteins that support cancer cell survival rcsb.orgscience.gov. This compound has also been shown to upregulate MHC-I expression, which can subsequently lead to antigen-dependent cell death plos.org.

DNA-Interacting Properties and Related Cellular Responses

This compound's classification as a DNA antimetabolite underscores its direct interaction with DNA, leading to the induction of double-strand breaks nih.gov. This DNA damage can initiate a cascade of cellular responses, collectively known as the DNA damage response (DDR). The DDR is a complex network of pathways designed to detect DNA lesions, halt cell cycle progression at specific checkpoints (G1, S, G2), facilitate DNA repair mechanisms, or, if damage is irreparable, trigger apoptosis or senescence to maintain genomic integrity oup.com. The induction of chromosomal instability (CIN) has also been observed in yeast models upon Hsp90 inhibition by compounds like this compound, suggesting a broader impact on genomic stability oup.com.

Correlation with NFKB1 and CSNK2B Gene Expression

Direct evidence linking this compound's activity to specific correlations with NFKB1 and CSNK2B gene expression is not explicitly provided in the reviewed literature. However, studies on other anticancer compounds have revealed strong positive correlations between their efficacy and the expression levels of NFKB1 (encoding a subunit of the NF-κB transcription factor) and CSNK2B (encoding the beta subunit of Casein Kinase 2, CK2). The NF-κB pathway is a critical regulator of inflammatory responses and plays a significant role in tumor progression and immune evasion, making its inhibition a target in cancer therapy. CK2 is a ubiquitous serine/threonine kinase involved in regulating cell proliferation, differentiation, and apoptosis. Given this compound's known effects on cell cycle and apoptosis, indirect interactions or correlations with these pathways are biologically plausible, although not directly demonstrated for this compound in the provided sources.

Data Table: Hsp90 Inhibition by Macbecin

| Parameter | Value | Unit | Reference |

| IC50 (ATPase) | 2 | μM | nih.govrcsb.orgmedchemexpress.comacs.org |

| Kd (Binding) | 0.24 | μM | nih.govrcsb.orgacs.org |

Preclinical Pharmacological Investigations of Macbecin Ii and Derivatives

In Vitro Efficacy Studies

The antiproliferative effects of Macbecin II have been assessed using large-scale cancer cell line panels, such as the NCI60 and the JFCR-39, which are instrumental in identifying the compound's spectrum of activity and potential mechanisms of action. jfcr.or.jpnih.gov These panels consist of diverse human cancer cell lines from various tissues of origin, including lung, colon, breast, and ovarian cancers. nih.govmolpro.jp By measuring the 50% growth inhibition (GI50) concentration across the panel, researchers can generate a unique "fingerprint" of a compound's activity. molpro.jp This fingerprint can then be compared to those of reference compounds with known targets using algorithms like COMPARE to predict the molecular target of the new agent. jfcr.or.jpnih.govnih.gov

A notable chemogenomic analysis of the NCI60 screening data was conducted to find compounds with specific activity against colon cancer cells harboring mutations in the SMAD4 tumor suppressor gene. researchgate.netnih.gov This analysis identified this compound as a compound that preferentially inhibited the growth of SMAD4-negative colon cancer cell lines. researchgate.netnih.govbiocrick.com This finding suggests a selective therapeutic potential for this compound in a genetically defined subset of colon cancers. researchgate.netnih.gov The NCI's COMPARE algorithm analysis also revealed that the activity pattern of this compound correlates strongly with other inhibitors of Heat shock protein 90 (Hsp90), suggesting a similar mechanism of action. dtic.mil

| Cell Line | SMAD4 Status | This compound Potency |

|---|---|---|

| HT-29 | Negative | Increased |

| COLO-205 | Negative | Increased |

| HCT-116 | Wild-Type | Baseline |

| HCT-15 | Wild-Type | Baseline |

Specific cell-based assays have further characterized the anticancer effects of this compound. Cell viability assays confirmed that this compound has a more potent effect on SMAD4-negative colon cancer cells (HT-29, COLO-205) compared to SMAD4-expressing cells (HCT-116, HCT-15). researchgate.netnih.gov

Further studies have explored this compound's ability to enhance immune-mediated cancer cell killing. In a co-culture system, this compound was shown to significantly promote the death of DCIS.com breast cancer cells when they were combined with peripheral blood mononuclear cells (PBMCs). nih.gov This cell-killing effect was found to be dependent on the presence of CD8 T cells. nih.gov Similar synergistic cytotoxicity was observed when combining this compound with PBMCs against the MCF10CA1a and E0771 breast cancer cell lines. nih.gov These findings highlight a dual mechanism of action for this compound: direct growth inhibition and potentiation of the host immune response against tumor cells. nih.govresearchgate.netresearcher.life

Synthetic lethality is a promising strategy in cancer therapy where the combination of two genetic alterations or a genetic alteration and a drug leads to cell death, while either event alone is non-lethal. This compound has been identified through such screening paradigms.

In one study, a microarray-based synthetic lethal screen identified this compound as having reduced activity in cells where the expression of tuberous sclerosis 2 (TSC2) was decreased by RNA interference. nih.govresearchgate.net This suggests a potential interaction between this compound's mechanism of action and the TSC2 signaling pathway.

Another approach utilized a chemogenomic analysis of the NCI60 panel to identify compounds that are synthetically lethal with the loss of the SMAD4 tumor suppressor gene. researchgate.netnih.gov This screen successfully identified this compound as being specifically potent in colon cancer cells with a SMAD4-negative background. researchgate.netnih.gov Further validating this synthetic lethal interaction, silencing SMAD4 in SMAD4-expressing HCT-116 cells using siRNA enhanced the potency of this compound. researchgate.netnih.govbiocrick.com

The dose-dependent effects of this compound have been established in multiple cellular contexts. In large-scale screenings like the NCI60 and JFCR-39, dose-response curves are routinely generated to determine the GI50 values for each cell line. researchgate.net

Specific studies have demonstrated that this compound enhances antigen-dependent killing of cancer cells in a dose-dependent manner. embopress.org For instance, treating B16-Ova melanoma cells with varying doses of this compound led to a significant enhancement of ovalbumin antigen presentation on the cell surface. embopress.org In co-culture experiments, this compound at concentrations of 0.1 and 0.5 µM worked synergistically with immune cells to induce tumor cell death. nih.gov Furthermore, when ova-pulsed dendritic cells were treated with this compound, they significantly promoted TNF-α secretion from T cells, which in turn reduced the viability of E0771-Ova breast cancer cells. nih.gov

In Vivo Efficacy Assessments in Preclinical Animal Models

The antitumor activity of this compound observed in vitro has been translated into in vivo efficacy in various animal models of cancer.

In a human prostate cancer xenograft model using DU145 cells, this compound was shown to significantly reduce tumor growth rates. capes.gov.br

Studies in immunocompetent syngeneic mouse models have been particularly insightful, highlighting the compound's immunomodulatory effects. In an E0771 breast cancer model, the combination of this compound with an active immunotherapy vaccine (IL-2-ep13nsEV) resulted in a significant reduction in tumor growth and metastasis. nih.govembopress.org Similarly, this compound potentiated the effect of anti-PD-1 immune checkpoint blockade in the E0771 model, leading to suppressed tumor growth. nih.govembopress.org These results demonstrate that this compound can synergize with immunotherapies to enhance the body's own antitumor immune response. nih.govresearchgate.netembopress.org

| Model Type | Cancer Type | Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|---|---|

| Murine Xenograft | Prostate Cancer | DU145 | This compound | Significantly reduced tumor growth | capes.gov.br |

| Syngeneic | Breast Cancer | E0771 | This compound + IL-2-ep13nsEV Vaccine | Significantly reduced tumor growth | nih.govembopress.org |

| Syngeneic | Breast Cancer | E0771 | This compound + Anti-PD-1 | Suppressed tumor growth and metastasis | nih.govembopress.org |

Effects on Metastatic Progression in Relevant Animal Models

This compound has demonstrated notable efficacy in curbing metastatic progression in various preclinical animal models of cancer. Research has particularly highlighted its role in breast and prostate cancer models. In a murine xenograft model using the DU145 human prostate carcinoma cell line, Macbecin significantly reduced tumor growth rates. acs.org

More recent studies have delved into its specific effects on metastasis, especially in breast cancer. In animal models of both pre-invasive and invasive breast cancer, this compound has been shown to suppress metastatic progression. researchgate.netresearchgate.netnih.gov These investigations often utilize mammary intraductal injection of cancer cells in syngeneic mice, a method that closely mimics the natural progression of the disease. researchgate.netnih.gov In such models, treatment regimens involving this compound have led to a significant reduction in lung metastasis. nih.govnih.gov The mechanism behind this anti-metastatic effect is linked to its ability to regulate the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of tumor cells, thereby preventing them from evading the immune system. researchgate.netnih.govnih.govembopress.org

The selection of appropriate animal models is crucial for evaluating anti-metastatic potential. Rodents, particularly mice, are frequently used due to their genetic homology with humans and the availability of immunodeficient strains for xenograft studies. nih.gov Models involving the injection of cancer cells, either subcutaneously, intravenously, or directly into the target organ (orthotopic implantation), are common for studying the complex process of metastasis. mdpi.com For instance, in studies of breast cancer metastasis to bone, intra-cardiac or intra-caudal arterial injections are used to deliver cells to the bone marrow. mdpi.com The consistent findings across different relevant models underscore the potential of this compound as an agent against tumor progression and spread. researchgate.netnih.gov

Combined Modality Studies with Immunotherapeutic Agents

The therapeutic potential of this compound is significantly amplified when used in combination with immunotherapeutic agents. nih.gov Research indicates a powerful synergy between this compound and active immunotherapies, including immune checkpoint inhibitors and cancer vaccines. nih.govnih.gov This combinatorial approach has proven effective in enhancing anti-tumor responses and mitigating disease progression in animal models of breast cancer and melanoma. researchgate.netnih.gov

A key mechanism for this synergy is this compound's ability to upregulate MHC-I expression on the surface of cancer cells. nih.govnih.gov Many tumors downregulate MHC-I to evade detection by the immune system. nih.gov By restoring MHC-I expression, this compound makes the cancer cells "visible" again to the host's immune system, thereby enhancing antigen presentation and subsequent killing by T cells. nih.govnih.gov This effect potentiates the action of immune checkpoint inhibitors like anti-PD-1. researchgate.netnih.gov In syngeneic mouse models of breast cancer, the combination of this compound and an anti-PD-1 antibody resulted in significantly reduced tumor growth and lung metastasis compared to either agent alone. nih.gov This enhanced effect was accompanied by an increase in the proliferation of CD4+ and CD8+ T cells within the tumor microenvironment. nih.gov

Furthermore, this compound has been shown to work in concert with active immunotherapy strategies such as tumor vaccines. researchgate.netnih.gov One study employed engineered small extracellular vesicles from dendritic cells as a tumor vaccine. nih.gov When combined with this compound, this vaccine synergistically induced cancer cell death, reduced metastasis, and boosted immune cell infiltration into the tumor. researchgate.netnih.gov Importantly, studies suggest that this compound primarily targets the cancer cells to induce cell death through enhanced MHC-I expression, without negatively affecting the activity or viability of peripheral blood mononuclear cells (PBMCs). nih.gov These findings highlight a promising strategy where combining this compound with immunotherapies could overcome treatment resistance and improve outcomes for solid tumors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Analogue Development

Structure-activity relationship (SAR) studies have been pivotal in optimizing the therapeutic profile of macbecin, leading to the development of analogues with improved efficacy and reduced toxicity. These efforts have largely focused on modifying the ansa-ring and the quinone moiety, which are characteristic features of this class of ansamycin (B12435341) antibiotics. aacrjournals.orgacademie-sciences.fr

Design and Synthesis of this compound Analogues with Modified Ansa-Ring Structures

The ansa-chain of macbecin provides a scaffold for structural modifications aimed at enhancing its pharmacological properties. academie-sciences.fr Synthetic efforts have explored alterations at various positions along this aliphatic chain. The total synthesis of macbecin and its analogues, like herbimycin A, has been achieved through complex multi-step processes, often employing strategies like Evans' chiral metal enolate-based bond construction and Panek's crotylsilane methodology to establish the correct stereochemistry of the ansa chain. academie-sciences.fr

Genetic engineering of the macbecin biosynthetic pathway in the producing organism, Actinosynemma pretiosum, has also been a fruitful approach. aacrjournals.org This has allowed for the creation of analogues with structural modifications in the ansa ring that enable the molecule to more readily adopt the active conformation required for binding to its target, Hsp90. aacrjournals.org These biosynthetic and semi-synthetic approaches provide access to novel chemical structures that would be difficult to achieve through traditional synthesis alone, demonstrating the power of biosynthetic medicinal chemistry in optimizing natural product leads. aacrjournals.org

Generation of Non-Quinone Containing Ansamycin Derivatives

A significant focus of analogue development has been the elimination of the benzoquinone ring present in Macbecin I (the oxidized form of this compound). aacrjournals.orgresearchgate.netwikipedia.org This quinone moiety is considered a "toxicophore" because its redox cycling in the body can lead to off-target toxicity and other undesirable side effects. aacrjournals.org The antitumor activity of quinone-containing ansamycins is also partially dependent on the expression of the enzyme NAD(P)H:quinone oxidoreductase (NQO1), which reduces the quinone to the more active hydroquinone (B1673460) form (like this compound). aacrjournals.org

To circumvent these issues, researchers have used genetic engineering of the macbecin and geldanamycin (B1684428) biosynthetic pathways to create non-quinone containing analogues. aacrjournals.orgresearchgate.netnih.gov By inactivating the genes responsible for the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit and feeding unnatural substituted benzoic acid precursors to the mutant microbial strains, novel ansamycins lacking the quinone structure have been produced. aacrjournals.orgresearchgate.net These non-benzoquinone derivatives have been shown to eliminate the basis for quinone-related toxicity while retaining potent Hsp90 inhibitory activity. researchgate.net One such analogue, BHI-001, was generated through genetic engineering of the macbecin biosynthetic pathway and lacks the quinone moiety. aacrjournals.org

Impact of Structural Modifications on Hsp90 Binding Affinity and Cellular Potency

Modifications to both the ansa-ring and the quinone region of macbecin have a profound impact on its binding affinity for Heat Shock Protein 90 (Hsp90) and its resulting cellular potency. This compound itself is a potent Hsp90 inhibitor, binding with high affinity to the N-terminal ATP-binding pocket of the chaperone protein. acs.org This binding is more potent than that of the related compound geldanamycin. acs.orgrsc.org

The generation of non-quinone analogues has led to compounds with dramatically improved Hsp90 binding. For example, an analogue derived from macbecin biosynthesis, referred to as compound 32 in one study and BHI-001 in another, exhibited a binding affinity (Kd) of 3 nM, which is approximately 80-fold stronger than that of the parent this compound (Kd = 240 nM). aacrjournals.orgnih.gov This highlights that the quinone ring is not essential for potent Hsp90 inhibition. nih.gov Further precursor-directed biosynthesis has yielded a series of non-quinone ansamycin analogues of BHI-001 that are also potent Hsp90 inhibitors. aacrjournals.org

The table below summarizes the binding affinities and potencies of this compound and some of its key analogues.

| Compound Name | Modification | Hsp90 Binding Affinity (Kd) | Cellular Potency (IC50) | Reference |

| This compound | Parent Compound (Hydroquinone) | 0.24 µM | 2 µM (ATPase inhibition) | acs.org |

| Geldanamycin | Related Ansamycin (Quinone) | 1.2 µM | - | rsc.org |

| BHI-001/Cmpd 32 | Non-quinone, modified ansa-ring | 3 nM | Not specified | aacrjournals.orgnih.gov |

| 17-AAG | Geldanamycin derivative | 110 nM | 33 nM (SKBr3 cells) | nih.gov |

| IPI-504 | Geldanamycin derivative (Hydroquinone) | Not specified | Not specified | nih.govrsc.org |

This table is interactive. Click on the headers to sort.

Rational Design for Enhanced Biological Activity and Selectivity

The development of this compound analogues has increasingly moved towards rational design, leveraging structural biology insights, genetic engineering, and medicinal chemistry to create compounds with enhanced activity and selectivity. aacrjournals.org X-ray crystallography data of analogues bound to Hsp90 has been instrumental in rationalizing the observed structure-activity relationships and guiding further design. aacrjournals.org

A key goal of rational design has been to improve the drug-like properties of these natural products. For instance, semi-synthetic derivatization of the non-quinone analogue BHI-001 has generated novel derivatives with significantly increased water solubility and better tolerability in preclinical models. aacrjournals.org Similarly, prodrug strategies have been applied to this compound to improve its aqueous solubility. By introducing an aminoalkyl chain to the C(17)-OH position via a carbamate (B1207046) linkage, a prodrug was created that releases the parent this compound at physiological pH. mdpi.com This particular prodrug demonstrated a 10-fold higher aqueous solubility than the established Hsp90 inhibitor 17-DMAG and showed significant antiproliferative activity in vitro and reduced tumor growth in vivo. mdpi.com The combined application of genetic engineering, precursor-directed biosynthesis, and semi-synthesis provides a powerful toolkit for the rational optimization of natural product leads like this compound. aacrjournals.org

Mechanisms of Cellular Resistance to this compound

Cellular resistance to antineoplastic agents is a significant challenge in cancer therapy. In the context of Hsp90 inhibitors like this compound, resistance can be intrinsic or acquired, arising from various molecular and cellular adaptations. These mechanisms often involve reducing the intracellular concentration of the drug, altering cellular stress responses, or enhancing detoxification pathways. Understanding these resistance phenotypes is crucial for developing strategies to overcome them and improve the therapeutic efficacy of this compound and its derivatives.

Role of Efflux Pumps (e.g., P-glycoprotein, MRP-1) in Resistance Phenotypes

A primary mechanism of cellular drug resistance involves the active extrusion of therapeutic compounds from the cell, mediated by ATP-binding cassette (ABC) transporters. wikipedia.org These membrane proteins act as energy-dependent efflux pumps, reducing intracellular drug accumulation and thereby diminishing their cytotoxic effects. wikipedia.org

P-glycoprotein (P-gp/MDR1/ABCB1): P-glycoprotein is a well-characterized ABC transporter known to confer multidrug resistance (MDR) to a wide array of structurally diverse anticancer drugs. wikipedia.orgimrpress.com Overexpression of P-gp is a common mechanism of resistance to Hsp90 inhibitors. researchgate.net Studies on Geldanamycin, a related benzoquinone ansamycin, have shown that cancer cell lines overexpressing P-glycoprotein exhibit cross-resistance. researchgate.net In KRAS mutant cancer cells, acquired resistance to HSP90 inhibitors has been linked to the amplification of the ABCB1 gene, which encodes for P-gp (also known as MDR1). oncotarget.com This leads to subsequent overexpression of the drug efflux pump, preventing the inhibitor from reaching its therapeutic target. oncotarget.com

Multidrug Resistance-Associated Protein 1 (MRP-1/ABCC1): MRP-1 is another member of the ABC transporter superfamily that contributes to multidrug resistance. oaepublish.com It transports a broad range of substrates, often conjugated to glutathione (B108866), glucuronate, or sulfate. oaepublish.com While P-glycoprotein is a major factor, MRP-1 has also been identified as a resistance mechanism against various cytotoxic agents, including vinca (B1221190) alkaloids and anthracyclines. imrpress.comoaepublish.com Its expression in tumor cells can contribute to a resistant phenotype, potentially affecting the efficacy of ansamycin-based therapies by pumping out the drug or its metabolites. oaepublish.comnih.gov

In yeast models, a pleiotropic drug pump known as PDR5 has been identified as a contributor to resistance against Hsp90 inhibitors. nih.gov The increased expression of such efflux pumps represents a significant barrier to the successful application of this compound and other Hsp90-targeted agents.

| Efflux Pump | Gene Name | Function in Resistance | Substrates Include |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 (MDR1) | ATP-dependent efflux of xenobiotics. Overexpression leads to decreased intracellular drug concentration. wikipedia.orgoncotarget.com | Ansamycins, Vinca alkaloids, Anthracyclines, Taxanes wikipedia.orgimrpress.comresearchgate.net |

| Multidrug Resistance-Associated Protein 1 (MRP-1) | ABCC1 | ATP-dependent efflux, often of conjugated compounds. oaepublish.com | Glutathione conjugates, Vinca alkaloids, Anthracyclines imrpress.comoaepublish.com |

| PDR5 (Yeast) | PDR5 | A major pleiotropic drug pump in yeast contributing to resistance against various compounds. nih.gov | Hsp90 inhibitors nih.gov |

Activation of the Heat Shock Response and Cochaperone Regulation

A significant factor contributing to resistance against Hsp90 inhibitors is the induction of the heat shock response (HSR). nih.gov Hsp90 normally forms a complex with the Heat Shock Factor 1 (HSF1), keeping it in an inactive state. scispace.com When an inhibitor like this compound binds to Hsp90, HSF1 is released, becomes active, and translocates to the nucleus to drive the transcription of heat shock proteins (HSPs). nih.govscispace.com

This feedback loop results in the upregulation of cytoprotective chaperones, notably Hsp70 and Hsp27. nih.gov These induced chaperones can compensate for the inhibition of Hsp90, protect client proteins from degradation, and inhibit apoptosis, thereby conferring a survival advantage and promoting a resistant phenotype. nih.govscispace.com Studies have shown that upregulation of Hsp70 and Hsp27 following Hsp90 inhibition is a potential reason for the limited activity of agents like the Geldanamycin derivative 17-AAG in clinical trials. scispace.com

The regulation of the Hsp90 chaperone complex also involves a variety of cochaperones, and their expression levels can influence cellular sensitivity to Hsp90 inhibitors. nih.govnih.gov

Sse1: In yeast, Sse1, a member of the Hsp110 family, has been established as an integral component of the Hsp90 chaperone complex. nih.gov Deletion of the SSE1 gene was found to render yeast cells more susceptible to the Hsp90 inhibitors Macbecin and Geldanamycin, indicating that Sse1 function is important for mitigating the effects of these drugs. nih.gov

Sti1/Hop: The cochaperone Sti1 (Hop in mammals) is another key regulator. nih.govelifesciences.org Knockdown of Sti1 in yeast has been shown to have aggravating interactions with Macbecin, suggesting that altering the levels of this cochaperone can modulate the cellular response to Hsp90 inhibition. elifesciences.orgbiorxiv.org

p23: The cochaperone p23 is involved in the Hsp90 chaperone cycle. Its presence can decrease the sensitivity of Hsp90-dependent processes to ansamycin treatment. researchgate.net

This complex interplay between Hsp90 inhibition, HSR activation, and cochaperone levels forms a robust mechanism of cellular resistance.

| Protein | Role in Hsp90 Biology | Function in Resistance to Hsp90 Inhibitors |

|---|---|---|

| HSF1 | Transcription factor for the Heat Shock Response. scispace.com | Released upon Hsp90 inhibition, leading to the transcription of protective heat shock proteins. nih.gov |

| Hsp70 | Molecular chaperone. | Upregulated via HSR activation; promotes cell survival and inhibits apoptosis, conferring resistance. nih.govscispace.com |

| Hsp27 | Molecular chaperone. | Upregulated via HSR activation; contributes to resistance, partly through a glutathione-mediated mechanism. scispace.com |

| Sse1 | Yeast Hsp90 cochaperone. nih.gov | Its presence is required for normal resistance; deletion increases sensitivity to Macbecin. nih.gov |

| Sti1/Hop | Hsp90 cochaperone. nih.gov | Modulates cellular response; its knockdown can increase the effects of Macbecin. elifesciences.orgbiorxiv.org |

Glutathione-Mediated Detoxification Pathways

The glutathione (GSH) detoxification system is a crucial cellular defense mechanism against toxic xenobiotics and endogenous reactive species. nih.govmdpi.com This pathway involves the conjugation of the toxic compound with glutathione, a reaction that can occur non-enzymatically or be catalyzed by Glutathione S-transferases (GSTs). mdpi.comlongdom.org This conjugation increases the water solubility of the compound, facilitating its subsequent removal from the cell, often via efflux pumps like MRP-1. oaepublish.commdpi.com

For benzoquinone ansamycins like this compound, this pathway represents a potential mechanism of resistance. nih.gov The chemical structure of these compounds may be susceptible to reaction with thiols such as glutathione. nih.gov This conjugation can inactivate the drug, preventing it from binding to Hsp90. Evidence for this mechanism comes from studies with the Geldanamycin analog 17-AAG, where depleting cellular glutathione levels by treatment with buthionine sulfoximine (B86345) (an inhibitor of GSH synthesis) was shown to sensitize cells to the drug. nih.gov

Furthermore, the heat shock response can intersect with this detoxification pathway. The upregulation of Hsp27, a consequence of Hsp90 inhibition, has been shown to contribute to resistance to 17-AAG through a glutathione-mediated mechanism, linking the HSR to enhanced drug detoxification. scispace.com

| Phase | Description | Key Components |

|---|---|---|

| Phase I (Activation) | Modification of the compound (e.g., oxidation, reduction, hydrolysis) to introduce or expose functional groups. | Cytochrome P450 enzymes |

| Phase II (Conjugation) | Conjugation of the modified compound with an endogenous molecule, such as glutathione, to increase water solubility. longdom.org | Glutathione (GSH), Glutathione S-transferases (GSTs) mdpi.com |

| Phase III (Efflux) | Transport of the conjugated, water-soluble compound out of the cell. nih.gov | ABC transporters (e.g., MRP-1) oaepublish.com |

Advanced Research Methodologies and Future Directions in Macbecin Ii Studies

Cellular and Molecular Research Techniques

Flow Cytometry for Cell Surface Marker Expression Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells, including the expression of cell surface markers. This method allows for the quantitative assessment of protein levels on the cell surface, providing insights into cellular responses to therapeutic agents. Macbecin II has been shown to influence the expression of Major Histocompatibility Complex I (MHC-I) on cancer cells. Studies indicate that this compound upregulates MHC-I expression, which is crucial for antigen presentation and immune surveillance derpharmachemica.comnih.govnih.gov. Flow cytometry is instrumental in quantifying these changes in MHC-I surface expression following this compound treatment, enabling researchers to assess its immunomodulatory effects nih.govnih.gov. By employing fluorescently labeled antibodies specific to MHC-I, researchers can detect and quantify the proportion of cells exhibiting altered surface marker levels, providing a direct measure of this compound's impact on immune recognition pathways researchgate.netthermofisher.combiocompare.comrndsystems.com.

Western Blotting and Quantitative PCR for Protein and Gene Expression Profiling

Western Blotting Western blotting is a widely used technique for detecting specific proteins in a sample and quantifying their relative abundance. This compound's known interaction with Heat Shock Protein 90 (Hsp90), a crucial molecular chaperone involved in cancer cell survival and proliferation, makes Western blotting a key tool in its study researchgate.netresearchgate.netnih.govrcsb.orgmedchemexpress.commdpi.comencyclopedia.pubwikipedia.orgnih.gov. This technique can confirm the inhibition of Hsp90 or the degradation of its client proteins, which is a hallmark of Hsp90-targeted therapies. Furthermore, Western blotting has been employed to analyze the post-translational regulation of MHC-I expression by this compound, demonstrating that the compound stabilizes MHC-I protein by inhibiting its lysosomal degradation, rather than affecting its synthesis derpharmachemica.comnih.govnih.govnih.gov. Studies have also utilized Western blotting to examine the expression levels of other proteins, such as phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2 alpha), to understand downstream signaling pathways affected by this compound nih.govbioz.combiocompare.com.

Quantitative PCR (qPCR) Quantitative PCR (qPCR) is a molecular biology technique used to measure the abundance of specific RNA transcripts, thereby providing a quantitative measure of gene expression. While direct mentions of this compound and qPCR are less prevalent in the initial literature, qPCR is a standard method to investigate whether observed protein level changes are mediated by transcriptional regulation. If this compound influences the expression of genes encoding Hsp90, MHC-I, or other target proteins, qPCR would be employed to analyze these transcriptional alterations. For instance, mRNA levels of MHC-I or genes involved in its degradation pathway could be assessed via qPCR to complement Western blot findings, offering a comprehensive view of this compound's impact on gene and protein expression nih.govbioz.com.

Microarray-Based Systems for High-Throughput Compound Screening

Microarray-based systems enable the simultaneous screening of a large number of compounds or genetic perturbations against a panel of cell lines or cell populations. This high-throughput approach is critical for identifying novel drug candidates and understanding their mechanisms of action. This compound was identified through such screening efforts. Specifically, its increased potency in SMAD4-negative colon cancer cells was revealed through cheminformatic analysis of NCI-60 screening data nih.govresearchgate.netpnas.orgnih.gov. Furthermore, a novel microarray-based system, where small molecules are embedded in biodegradable polymer discs, was developed for screening in mammalian cells. This compound was identified in this system during a synthetic lethal screen, demonstrating its utility in discovering compounds that interact with specific genetic vulnerabilities nih.govpnas.org. This method allows for the efficient testing of numerous compounds with minimal material, facilitating broad exploration of chemical space nih.govpnas.org.

Proteomic Approaches for Identifying Novel Drug Targets and Client Proteins

Proteomics, the large-scale study of proteins, is essential for identifying drug targets, understanding protein-protein interactions, and characterizing the cellular consequences of drug treatment. This compound's primary target is Hsp90, and its inhibition affects numerous client proteins crucial for cancer cell signaling and survival researchgate.netnih.govmedchemexpress.comnih.gov. Proteomic studies can comprehensively identify these client proteins and other proteins that interact with this compound or are modulated by its activity. For example, proteomics can be used to identify proteins that are differentially expressed or modified upon this compound treatment, providing a global view of its cellular impact and potentially uncovering new drug targets or pathways involved in its mechanism of action nih.govrcsb.orgasbmb.orgnibn.go.jp. One study highlighted how proteomics can identify compounds that upregulate proteins involved in cell detoxification, suggesting a potential mechanism for novel drug development asbmb.org. In the context of this compound, proteomic analyses could identify specific Hsp90 client proteins whose degradation is critical for its anti-cancer effects, or reveal other protein targets that contribute to its observed biological activities.

Transposon Library Screening for Mechanism of Action Elucidation

Transposon library screening is a powerful functional genomics tool used to identify genes that are essential for cell survival or that confer resistance or sensitivity to a particular compound. This approach involves creating large libraries of bacterial or cellular mutants, each with a transposon insertion in a different gene. By treating these libraries with a compound and then analyzing which mutants are enriched or depleted, researchers can infer the genes and pathways targeted by the compound. This method is particularly valuable for elucidating the mechanism of action of antibiotics and other bioactive molecules, especially when direct targets are not immediately apparent rcsb.orgscience.gov. If the precise molecular targets or pathways through which this compound exerts its effects are not fully characterized, transposon library screening could be employed. Such screening could identify genes whose disruption leads to this compound resistance or hypersensitivity, thereby pinpointing its cellular targets and elucidating its complex mechanism of action.

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are crucial for characterizing the molecular interactions of this compound with its targets, providing quantitative data on binding affinities and kinetics.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding interactions between molecules. It is widely employed to determine the kinetics (association and dissociation rates, kon and koff) and affinity (dissociation constant, Kd) of interactions between a ligand (e.g., this compound) and its immobilized target (e.g., Hsp90). This compound is established as an Hsp90 inhibitor, binding to the ATP-binding site of the protein nih.govmedchemexpress.com. SPR studies can experimentally validate this interaction and quantify the strength and duration of binding. For instance, Macbecin (likely Macbecin I) has been reported to bind Hsp90 with a Kd of 0.24 μM nih.govmedchemexpress.comrcsb.org. SPR provides a direct measure of these binding parameters, offering critical biochemical data that complements cellular assays and helps in understanding the potency and specificity of this compound as an Hsp90 inhibitor.

Compound List

this compound

Macbecin I

Herbimycin A

17-DMAG

17-AAG

IPI-504 (retaspimycin hydrochloride)

IPI-493 (17-AG)

Hsp90

MHC-I (Major Histocompatibility Complex I)

p-eIF2 alpha (phosphorylated eukaryotic initiation factor 2 alpha)

SMAD4

Tuberous Sclerosis 2 (TSC2)

X-ray Crystallography for Ligand-Target Complex Structures

Understanding the precise molecular interactions between this compound and its biological targets is crucial for further drug development and optimization. While structural studies have been conducted to elucidate this compound's binding characteristics, particularly concerning its interaction with Heat Shock Protein 90 (Hsp90) acs.orgacs.org, detailed reports specifically detailing X-ray crystallography of this compound bound to its target complexes are not extensively detailed in the provided literature. Such crystallographic data is instrumental in visualizing the atomic-level details of ligand binding, conformational changes, and the precise nature of interactions that contribute to inhibitory activity nih.govlibretexts.org. The insights gained from such studies can guide the rational design of novel analogs with improved efficacy and specificity.

Emerging Research Areas and Unexplored Potential

The multifaceted nature of this compound suggests a broad spectrum of potential applications and research avenues that extend beyond its initial characterization. Emerging research is focusing on its synergistic capabilities, its efficacy in non-cancerous disease models, and the potential for metabolic engineering to unlock new therapeutic agents.

Potential for Repurposing or Combination Therapies

This compound is showing promise as a component in combination therapies, particularly in enhancing the efficacy of immunotherapies. Studies indicate that this compound can upregulate Major Histocompatibility Complex class I (MHC-I) expression on cancer cells, thereby improving their recognition and killing by immune cells researchgate.netnih.govnih.gov. This mechanism has been leveraged in preclinical models where this compound, when combined with anti-PD-1 immunotherapy or dendritic cell-derived vaccines (IL2-ep13nsEV), demonstrated potentiated anti-tumor effects, including suppressed tumor growth, reduced metastasis, and enhanced immune cell infiltration researchgate.netnih.govnih.gov. Furthermore, this compound exhibits specific potency against colon cancer cells with a SMAD4-negative background, suggesting its potential for targeted therapy or combination strategies within specific cancer subtypes researchgate.net.

| Combination Therapy Partner | Observed Synergistic Effect | Research Context | Citation(s) |

| Anti-PD-1 Immunotherapy | Potentiated suppression of tumor growth and metastasis; enhanced MHC-I expression | Solid tumors (e.g., breast cancer, melanoma) | researchgate.netnih.govnih.gov |

| IL2-ep13nsEV (DC Vaccine) | Synergized cell death, reduced metastasis, boosted immune cell infiltration; enhanced MHC-I | Breast cancer models (e.g., E0771) | researchgate.netnih.govnih.gov |

| N/A (Context-Specific) | Increased potency in SMAD4-negative colon cancer cells | Colon cancer cell lines (SMAD4-negative) | researchgate.net |

Application in Other Disease Models beyond Cancer

Beyond its well-established antitumor properties, this compound and related macbecins have demonstrated antimicrobial and antiparasitic activities. In vitro studies have shown efficacy against Gram-positive bacteria, fungi, and protozoa, including Tetrahymena pyriformis wikipedia.org. More recently, this compound has been identified as a compound with potential applications in neurodegenerative diseases and as a valuable research tool for investigating lysosomal functions in disease contexts researchgate.net. While these applications are still in early stages of exploration, they highlight the broad therapeutic potential of this compound.

| Disease Model/Pathogen Category | Reported Activity/Potential | Citation(s) |

| Gram-positive bacteria | In vitro eradication | wikipedia.org |

| Fungi | In vitro eradication | wikipedia.org |

| Protozoa (Tetrahymena pyriformis) | In vitro eradication | wikipedia.org |

| Neurodegenerative Diseases | Potential therapeutic agent | researchgate.net |

| Lysosomal Function Research | Research tool for studying lysosomes in disease | researchgate.net |

Q & A

Q. What ethical protocols are critical for in vivo studies involving this compound?

Q. How can researchers enhance the reproducibility of this compound’s reported bioactivities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。